Quinolin-8-yl 2,5-dichlorobenzenesulfonate is a chemical compound that belongs to the class of sulfonates, which are characterized by the presence of a sulfonyl group (–SO₂–) attached to an aromatic ring. This compound features a quinoline moiety, which is a bicyclic structure containing a benzene ring fused to a pyridine ring, and a 2,5-dichlorobenzenesulfonate group. It is of interest due to its potential applications in medicinal chemistry and as a synthetic intermediate.
The compound can be synthesized through various chemical reactions involving quinoline derivatives and sulfonyl chlorides. Its synthesis and applications have been discussed in several scientific articles and patents, highlighting its relevance in drug development and organic synthesis.
Quinolin-8-yl 2,5-dichlorobenzenesulfonate can be classified as:
The synthesis of Quinolin-8-yl 2,5-dichlorobenzenesulfonate typically involves the reaction of quinoline derivatives with 2,5-dichlorobenzenesulfonyl chloride. The following steps outline a common synthetic route:
The reaction conditions often include:
Quinolin-8-yl 2,5-dichlorobenzenesulfonate can participate in various chemical reactions due to its reactive sulfonate group. Notable reactions include:
The reactivity of this compound is influenced by:
The mechanism of action for Quinolin-8-yl 2,5-dichlorobenzenesulfonate primarily involves its role as a potential inhibitor in biological systems. For example, it may inhibit certain enzymes by binding to their active sites through interactions facilitated by its quinoline structure.
Research has shown that compounds with similar structures can act as chelators or enzyme inhibitors due to their ability to interact with metal ions or functional groups within enzymes .
Quinolin-8-yl 2,5-dichlorobenzenesulfonate has several scientific uses:
Sulfonate esters represent a historically significant class of compounds in drug development, valued for their versatility as alkylating agents and prodrug enablers. These motifs enhance molecular stability and bioavailability by serving as protective groups for hydroxyl functionalities, thereby modulating solubility and metabolic pathways. Crystallographic studies of benzenesulfonate derivatives, including Quinolin-8-yl 2,5-dichlorobenzenesulfonate, reveal characteristic structural features such as the torsion angle between the sulfonate oxygen and the attached aromatic system. For example, X-ray diffraction analysis shows a torsion angle of 146.2° in this compound, which influences its conformational flexibility and intermolecular interactions—notably weak C–H⋯O hydrogen bonding crucial for crystal packing [2]. This geometric adaptability allows sulfonate esters to engage selectively with biological targets, underpinning their utility in anticancer and antimicrobial agents.
Table 1: Structural Features of Selected Sulfonate Esters
Compound | Torsion Angle (°) | Key Intermolecular Interactions |
---|---|---|
Quinolin-8-yl 2,5-dichlorobenzenesulfonate | 146.2 | C–H⋯O hydrogen bonding |
p-Toluenesulfonate methyl ester | 173.5 | Van der Waals interactions |
Quinoline—a privileged scaffold in medicinal chemistry—exhibits broad bioactivity due to its balanced hydrophobicity (logP ~2.04) and capacity for diverse substitutions. Naturally occurring quinolines (e.g., quinine) and synthetic analogues (e.g., ciprofloxacin) demonstrate multifunctional pharmacological profiles, including antimicrobial, anticancer, and neuroprotective effects [1] [5] [7]. Recent studies highlight quinoline-based antioxidants that outperform reference molecules like Trolox in radical scavenging assays. For instance, CADMA-Chem-designed quinoline derivatives exhibit enhanced neuroprotection by inhibiting enzymes implicated in Alzheimer’s (AChE, MAO-B) and Parkinson’s (COMT) diseases [1]. The structural plasticity of the quinoline ring allows site-specific modifications—such as hydroxyl groups at C-7 or C-8—to fine-tune electron-donating capabilities critical for antioxidant efficacy [4].
Table 2: Antioxidant Efficiency of Quinoline Derivatives vs. Reference Compounds
Compound | DPPH Radical Scavenging (%) | OH° Radical Scavenging (%) | Superoxide Scavenging (%) |
---|---|---|---|
CADMA-Chem derivative 1 | 85 ± 1.6 (150 μM) | 95 ± 2.3 (150 μM) | 75 ± 1.1 (150 μM) |
Trolox (reference) | 63 ± 1.5 (150 μM) | 79 ± 1.8 (150 μM) | 68 ± 2 (150 μM) |
Ascorbate (reference) | >95 (150 μM) | >95 (150 μM) | >80 (150 μM) |
Hybridizing quinoline with sulfonate esters merges complementary pharmacodynamic and pharmacokinetic properties. The electron-deficient sulfonate group enhances the quinoline’s electrophilicity, promoting interactions with nucleophilic residues in enzymatic pockets (e.g., COMT’s active site) [1] [2]. Simultaneously, the sulfonate moiety improves aqueous solubility—addressing a key limitation of hydrophobic quinolines—while the chlorine atoms in 2,5-dichlorobenzenesulfonate introduce steric bulk that may confer target selectivity. Computational models predict that such hybrids exhibit optimal bioavailability scores (Lipinski’s rule compliance) and synthetic accessibility (SA > 60/100) [1] [6]. This strategic fusion aims to yield multi-target ligands capable of simultaneous antioxidant, enzyme-inhibitory, and neuroprotective actions, positioning Quinolin-8-yl 2,5-dichlorobenzenesulfonate as a prototype for neurodegenerative and oncological therapeutics.
Table 3: Hybridization-Driven Property Optimization
Property | Quinoline Core | Sulfonate Ester | Hybrid Compound |
---|---|---|---|
logP | 2.04 | 1.2–3.0 | ~2.8 (balanced) |
Hydrogen Bond Acceptors | 1 | 3 | 4 |
Synthetic Accessibility | Moderate | High | High (SA > 60) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: